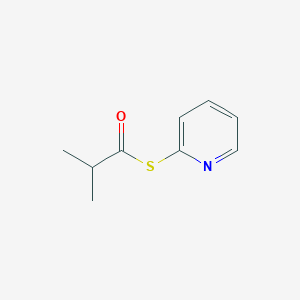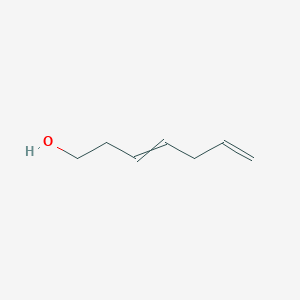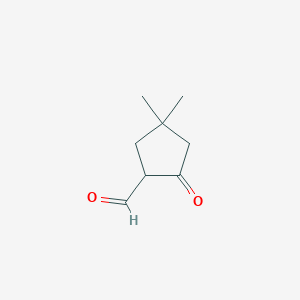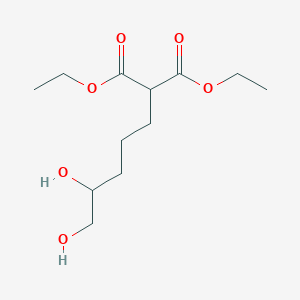
Diethyl (4,5-dihydroxypentyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4,5-dihydroxypentyl)propanedioate is an organic compound that belongs to the class of diesters It is structurally characterized by the presence of two ethyl ester groups attached to a propanedioate backbone, with a 4,5-dihydroxypentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4,5-dihydroxypentyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4,5-dihydroxypentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 4,5-dihydroxypentyl side chain can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Acid or base catalysts are often used in transesterification reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Transesterification can result in the formation of different ester derivatives.
Scientific Research Applications
Diethyl (4,5-dihydroxypentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (4,5-dihydroxypentyl)propanedioate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active compounds. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester with two ethyl ester groups attached to a propanedioate backbone.
Diethyl 2,2-dimethylmalonate: A diester with two ethyl ester groups and a 2,2-dimethyl substitution on the propanedioate backbone.
Uniqueness
Diethyl (4,5-dihydroxypentyl)propanedioate is unique due to the presence of the 4,5-dihydroxypentyl side chain, which imparts additional functional groups and reactivity compared to simpler diesters. This structural feature allows for a wider range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
83532-93-8 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2-(4,5-dihydroxypentyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-17-11(15)10(12(16)18-4-2)7-5-6-9(14)8-13/h9-10,13-14H,3-8H2,1-2H3 |
InChI Key |
OOEDDVZJCAHFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC(CO)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
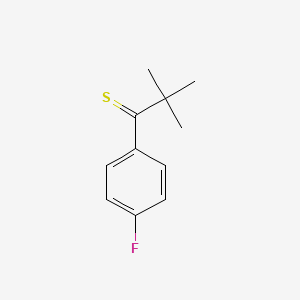
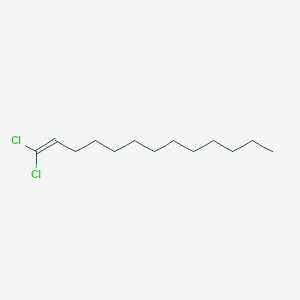
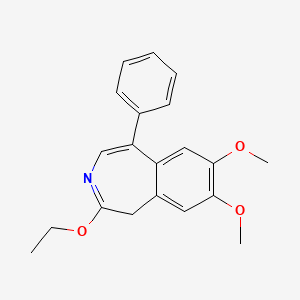
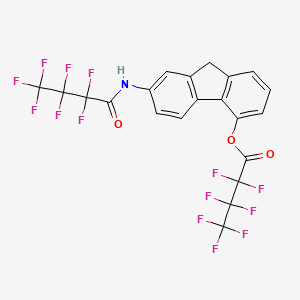
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
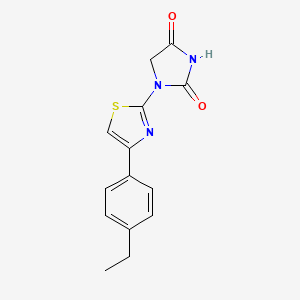
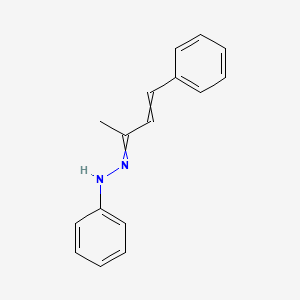
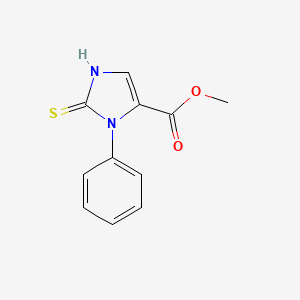
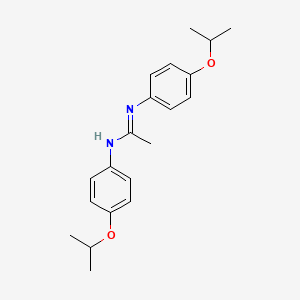
propanedioate](/img/structure/B14429364.png)
